Gunagratinib, also known as ICP-192, is a small molecule drug primarily functioning as an irreversible inhibitor of fibroblast growth factor receptors 1, 2, and 3. It was developed by Beijing Tiancheng Pharmaceutical Technology Co., Ltd. and is currently in Phase II clinical trials for various malignancies, particularly focusing on tumors with FGFR pathway alterations, such as intrahepatic cholangiocarcinoma and metastatic urothelial carcinoma . The molecular formula of Gunagratinib is C22H25N5O4, and it has a CAS Registry number of 2211082-53-8 .
The biological activity of Gunagratinib has been characterized by its ability to inhibit cell proliferation in various cancer cell lines that express FGFR alterations. In preclinical studies, Gunagratinib demonstrated potent antitumor efficacy against tumors harboring FGFR fusions or mutations. Notably, it has shown promising results in patients with advanced solid tumors, leading to significant tumor shrinkage in some cases . The drug's selectivity for FGFRs over other kinases contributes to its reduced side effects compared to less selective inhibitors.
The synthetic route emphasizes high purity and yield, which are crucial for its efficacy in clinical applications .
Gunagratinib is primarily being investigated for its therapeutic applications in:
The drug has received orphan drug designation in the United States for certain indications, underscoring its potential importance in treating rare cancers .
Interaction studies have shown that Gunagratinib selectively inhibits fibroblast growth factor receptors without significantly affecting other kinases. This selectivity minimizes off-target effects and enhances its therapeutic profile. In vitro studies indicate that Gunagratinib can overcome resistance mechanisms associated with other FGFR inhibitors, making it a valuable candidate for combination therapies .
Several compounds share structural or functional similarities with Gunagratinib, particularly those targeting fibroblast growth factor receptors. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Phase | Unique Features |
|---|---|---|---|
| Ivosidenib | Isocitrate dehydrogenase inhibitor | Approved | Targets IDH1 mutations |
| Pemigatinib | FGFR2 inhibitor | Approved | Specifically targets FGFR2 fusions |
| Regorafenib | Multikinase inhibitor | Approved | Broad spectrum targeting various kinases |
| Tasurgratinib | FGFR inhibitor | Phase II | Designed to overcome resistance mechanisms |
Gunagratinib stands out due to its irreversible binding mechanism and specificity towards multiple fibroblast growth factor receptors, which may lead to enhanced efficacy in specific patient populations compared to other inhibitors that may have broader but less selective activity .
Gunagratinib is systematically named 3-[2-(3,5-dimethoxyphenyl)ethynyl]-5-(methylamino)-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide, reflecting its complex polycyclic architecture. The compound is also designated by the research code ICP-192, under which it has been extensively studied in preclinical and clinical settings.
The structural framework integrates a pyrazole core substituted with a methylamino group at position 5 and a carboxamide moiety at position 4. A 3,5-dimethoxyphenyl ethynyl group extends from position 3 of the pyrazole, while a (3S)-1-acryloylpyrrolidine unit occupies position 1. This arrangement facilitates covalent interaction with FGFR isoforms via the acrylamide warhead, which targets conserved cysteine residues in the kinase domain.
Key identifiers include:
CNC1=C(C(=NN1[C@H]2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N InChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1 QFUIJOBJAQBGDH-HNNXBMFYSA-N The molecular formula of gunagratinib is C₂₂H₂₅N₅O₄, corresponding to a molecular weight of 423.47 g/mol. Stereochemical specificity arises from the (3S)-configured pyrrolidine ring, which is critical for orienting the acrylamide group toward FGFR’s ATP-binding pocket. The ethynyl linker between the pyrazole and dimethoxyphenyl groups adopts a linear geometry, minimizing steric hindrance and promoting optimal target engagement.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| Stereochemical Centers | 1 (S-configuration) |
Gunagratinib exhibits limited aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO) at 100 mg/mL, making it suitable for in vitro assays. The compound’s LogP (partition coefficient) is estimated to be 2.8, indicative of moderate lipophilicity, which likely contributes to its oral bioavailability.
| Property | Value |
|---|---|
| Solubility in DMSO | 100 mg/mL (236.14 mM) |
| Storage Conditions | 4°C, desiccated, protected from light |
| Predicted CCS (Ų) | 199.9 ([M+H]+ adduct) |
Thermogravimetric analysis predicts a decomposition temperature above 200°C, suggesting stability under standard laboratory conditions. The collision cross-section (CCS) data, derived from ion mobility spectrometry, further supports its structural rigidity, with a predicted CCS of 199.9 Ų for the [M+H]+ ion.
The synthesis of gunagratinib involves a multi-step sequence emphasizing regioselective pyrazole formation and stereocontrolled pyrrolidine functionalization. A retrosynthetic approach dissects the molecule into three key fragments:
Lead optimization focused on enhancing FGFR affinity and metabolic stability. Key modifications included:
Process chemistry advancements reduced synthetic complexity, achieving a 12-step linear synthesis with an overall yield of 18%.
Rigorous analytical protocols ensure gunagratinib’s chemical integrity. High-performance liquid chromatography (HPLC) with ultraviolet detection (λ = 254 nm) is employed for purity assessment, typically revealing >98% purity. Mass spectrometry (MS) confirms the molecular ion peak at m/z 424.19792 ([M+H]+), aligning with the theoretical molecular weight.
| Technique | Application |
|---|---|
| HPLC-UV | Quantification of impurity profiles |
| LC-MS/MS | Structural confirmation and degradation studies |
| Nuclear Magnetic Resonance (NMR) | Stereochemical validation and functional group analysis |
X-ray crystallography of co-crystallized gunagratinib-FGFR complexes has elucidated binding modes, validating the acrylamide’s covalent interaction with cysteine residues. Differential scanning calorimetry (DSC) further characterizes thermal behavior, confirming a crystalline polymorph with a melting point of 218–220°C.
Gunagratinib demonstrates pan-FGFR inhibitory activity, covalently and irreversibly binding to FGFR1, FGFR2, FGFR3, and FGFR4 isoforms. Its selectivity is attributed to a unique acrylamide group that forms a covalent bond with a conserved cysteine residue (Cys488 in FGFR1, Cys491 in FGFR2, Cys490 in FGFR3, and Cys477 in FGFR4) within the ATP-binding pocket of these receptors [1] [3]. This irreversible binding ensures prolonged suppression of FGFR kinase activity, even after drug clearance, reducing the likelihood of kinase reactivation commonly observed with reversible inhibitors [3].
Preclinical studies indicate that gunagratinib’s 50% inhibitory concentration (IC50) values for FGFR1–4 range between 1.2 nM and 3.8 nM, demonstrating high potency across isoforms [1]. Notably, it exhibits minimal off-target effects against unrelated kinases such as VEGFR2, PDGFRβ, and KIT, with IC50 values exceeding 1,000 nM [3]. This selectivity profile minimizes unintended signaling pathway interference, a limitation observed in earlier multi-kinase inhibitors.
The covalent inhibition mechanism of gunagratinib involves a two-step process: reversible recognition followed by irreversible bond formation. The drug’s acrylamide moiety reacts with the thiol group of the conserved cysteine residue in FGFRs, forming a stable Michael adduct [1] [3]. This mechanism ensures sustained target engagement, as evidenced by pharmacokinetic studies showing a dissociation half-life exceeding 24 hours for FGFR2 [3].
Structural analyses reveal that gunagratinib’s pyrrolopyrimidine scaffold optimally positions the acrylamide group for covalent interaction, while its hydrophobic substituents enhance binding affinity to the FGFR ATP-binding pocket [1]. This design overcomes mutations in the FGFR gatekeeper region (e.g., V564F in FGFR2), which confer resistance to first-generation inhibitors like infigratinib and pemigatinib [3].
Gunagratinib’s inhibition of FGFR kinases disrupts critical downstream pathways, including:
In FGFR2-driven cholangiocarcinoma models, these effects correlate with reduced glucose uptake (≤60% decrease) and glycolytic flux (≤45% reduction), impairing tumor cell proliferation [4]. Sustained pathway suppression is reflected in clinical data, where gunagratinib-treated patients achieved a median progression-free survival (PFS) of 6.93 months (95% CI: 5.42–not reached) [1].
Gunagratinib’s covalent binding mechanism confers distinct advantages over reversible FGFR inhibitors:
| Parameter | Gunagratinib [1] [3] | Infigratinib [2] | Pemigatinib [2] | Erdafitinib [2] |
|---|---|---|---|---|
| ORR in FGFR2+ CCA | 52.9% | 14.8–23.1% | 35.5–50.0% | 40.0%* |
| Disease Control Rate | 94.1% | 75.4% | 82.3% | 79.0% |
| Binding Mechanism | Irreversible | Reversible | Reversible | Reversible |
| Resistance Mitigation | High | Moderate | Moderate | Low |
*Data for erdafitinib in urothelial carcinoma.
Key differentiators include:
Gunagratinib (ICP-192) demonstrates exceptional potency against all four fibroblast growth factor receptor subtypes with remarkable selectivity. The compound exhibits inhibitory concentrations (IC50) of 1.4 nanomolar for fibroblast growth factor receptor 1, 1.5 nanomolar for fibroblast growth factor receptor 2, 2.4 nanomolar for fibroblast growth factor receptor 3, and 3.5 nanomolar for fibroblast growth factor receptor 4 [1]. These values indicate consistent nanomolar potency across the entire fibroblast growth factor receptor family, positioning gunagratinib as a highly potent pan-fibroblast growth factor receptor inhibitor.
The compound's selectivity profile has been extensively characterized through KINOMEscan assays, revealing superior target specificity compared to approved fibroblast growth factor receptor inhibitors. At 1 micromolar concentration, gunagratinib inhibited only fibroblast growth factor receptor 1-4 by greater than 90% and showed no obvious inhibition of other kinases [2]. This selectivity contrasts significantly with erdafitinib, which at the same concentration inhibited not only fibroblast growth factor receptor 1-4 but also over a dozen other kinases [2].
Table 1: In Vitro Potency of Gunagratinib Against Fibroblast Growth Factor Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
|---|---|
| FGFR1 | 1.4 |
| FGFR2 | 1.5 |
| FGFR3 | 2.4 |
| FGFR4 | 3.5 |
Gunagratinib demonstrates superior activity against acquired resistance mutations commonly observed in clinical settings. The compound maintains potency against key fibroblast growth factor receptor 2 mutations including N549H, N549K, V564I, and K659N, which are frequently associated with resistance to first-generation fibroblast growth factor receptor inhibitors [3]. Comparative enzymatic assays revealed that gunagratinib retained significant activity against these mutations, with IC50 values substantially lower than those observed with BGJ398 (infigratinib) [3].
Table 2: Activity Against Acquired Resistance Mutations
| FGFR2 Mutation | Gunagratinib IC50 (nM) | BGJ398 IC50 (nM) |
|---|---|---|
| N549H | 27 | 150 |
| N549K | 15 | 180 |
| V564I | 35 | 200 |
| K659N | 40 | 220 |
Gunagratinib has demonstrated significant antitumor efficacy across multiple preclinical xenograft models harboring various fibroblast growth factor receptor abnormalities. In the NCI-H1581 lung cancer model, gunagratinib achieved an IC50 of 1 nanomolar, compared to 25 nanomolar for erdafitinib [2]. Similar superior potency was observed in the SNU-16 gastric cancer model, RT112 urothelial cancer model, and Hep3B liver cancer model [2].
The compound's pharmacokinetic profile supports once-daily dosing, with a half-life of approximately 18 hours in preclinical models. Plasma exposure increased proportionally to oral dosage levels, with drug concentrations consistently achieving levels within the range of efficacious exposure observed in preclinical models [2]. The favorable pharmacokinetic characteristics enable sustained target engagement throughout the dosing interval.
Table 3: Xenograft Model Efficacy Data
| Cancer Model | Gunagratinib IC50 (nM) | Erdafitinib IC50 (nM) | Fold Improvement |
|---|---|---|---|
| NCI-H1581 (Lung) | 1 | 25 | 25x |
| SNU-16 (Gastric) | 2 | 30 | 15x |
| RT112 (Urothelial) | 3 | 35 | 12x |
| Hep3B (Liver) | 3 | 40 | 13x |
Preclinical studies have confirmed that gunagratinib demonstrates dose-dependent antitumor activity in patient-derived xenograft models. The compound showed clear dose-dependent antitumor activity in the CC6204 human cholangiocarcinoma patient xenograft model harboring the fibroblast growth factor receptor 2-BICC1 fusion gene [4]. These findings support the translational potential of gunagratinib from preclinical models to clinical applications.
Hyperphosphatemia serves as a primary pharmacodynamic biomarker of fibroblast growth factor receptor inhibition with gunagratinib. This on-target effect results from the compound's inhibition of fibroblast growth factor receptor 1 in proximal renal tubule cells, leading to disruption of the fibroblast growth factor 23-fibroblast growth factor receptor 1 signaling pathway [5]. The inhibition of this pathway reduces phosphate excretion, resulting in elevated serum phosphate levels.
Clinical studies have demonstrated that hyperphosphatemia occurs in 73.3% of patients treated with gunagratinib at all dose levels and was consistently observed at doses of 8 milligrams once daily and above [6]. This biomarker serves as a reliable indicator of target engagement and provides valuable information for dose optimization and efficacy monitoring.
Table 4: Pharmacodynamic Biomarker Incidence
| Biomarker | Incidence (%) | Dose Threshold |
|---|---|---|
| Hyperphosphatemia | 73.3 | ≥8 mg QD |
| Hypercalcemia | 33.3 | ≥10 mg QD |
| Hypertriglyceridemia | 23.3 | ≥12 mg QD |
Downstream signaling pathway biomarkers demonstrate consistent target engagement across preclinical models. Gunagratinib effectively suppresses phosphorylation of key signaling intermediates including fibroblast growth factor receptor substrate 2 (FRS2), which serves as the primary adaptor protein for fibroblast growth factor receptor signaling [7]. The compound also inhibits phosphorylation of downstream effectors including extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (AKT), confirming effective blockade of the fibroblast growth factor receptor signaling cascade [8].
Dose-escalation studies have established that gunagratinib exhibits a favorable therapeutic index with no maximum tolerated dose reached in clinical trials. The dose-escalation phase evaluated doses ranging from 2 milligrams to 26 milligrams once daily, with no dose-limiting toxicities observed [6]. This wide therapeutic window indicates that gunagratinib can be administered at doses sufficient to achieve effective target inhibition while maintaining acceptable tolerability.
Table 5: Dose-Escalation Study Results
| Dose Level (mg) | Number of Patients | Dose-Limiting Toxicities | Target Engagement |
|---|---|---|---|
| 2 | 2 | 0 | Minimal |
| 4 | 1 | 0 | Partial |
| 8 | 5 | 0 | Consistent |
| 10 | 3 | 0 | Consistent |
| 12 | 4 | 0 | Consistent |
| 14 | 4 | 0 | Consistent |
| 16 | 3 | 0 | Consistent |
| 22 | 12 | 0 | Consistent |
| 26 | Variable | 0 | Consistent |
The therapeutic index of gunagratinib compares favorably to other fibroblast growth factor receptor inhibitors. While compounds such as infigratinib required dose modifications in 52% of patients due to adverse events, gunagratinib demonstrates superior tolerability with no treatment-related discontinuations observed in phase 1 studies [6]. This improved therapeutic index may be attributed to the compound's enhanced selectivity profile and optimized pharmacokinetic properties.
Plasma exposure-response relationships demonstrate that gunagratinib achieves sustained target inhibition at clinically relevant doses. The compound maintains plasma concentrations above the IC50 for fibroblast growth factor receptor inhibition throughout the dosing interval, ensuring consistent pharmacodynamic effects [2]. The proportional increase in plasma exposure with dose escalation supports predictable pharmacokinetic behavior and enables precise dose optimization.